molecular formula C9H11NO B018564 6-Isopropylnicotinaldehyde CAS No. 107756-03-6

6-Isopropylnicotinaldehyde

Cat. No.: B018564
CAS No.: 107756-03-6
M. Wt: 149.19 g/mol
InChI Key: JWIPUXPJHVUROQ-UHFFFAOYSA-N
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Description

6-Isopropylnicotinaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by a yellowish liquid appearance and a strong odor. This compound is utilized in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylnicotinaldehyde typically involves the reaction of 6-isopropylnicotinic acid with a reducing agent such as lithium aluminum hydride. The reaction is carried out under controlled conditions to ensure the selective reduction of the carboxylic acid group to an aldehyde group.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 6-isopropylnicotinic acid using a palladium catalyst. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 6-isopropylnicotinic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to form 6-isopropylnicotinol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 6-Isopropylnicotinic acid.

    Reduction: 6-Isopropylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Isopropylnicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isopropylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 6-Isopropylnicotinic acid
  • 6-Isopropylnicotinol
  • 6-Isopropylpyridine

Comparison: 6-Isopropylnicotinaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 6-Isopropylnicotinic acid is more prone to oxidation reactions, while 6-Isopropylnicotinol is more reactive in reduction reactions. The presence of the aldehyde group in this compound allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

6-Isopropylnicotinaldehyde is a derivative of nicotinaldehyde, which has garnered attention in recent years due to its potential biological activities. This compound is structurally related to nicotinic acid and plays a role in various metabolic processes, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H13NC_{12}H_{13}N and a molecular weight of approximately 187.24 g/mol. The compound features a pyridine ring with an isopropyl group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role in NAD biosynthesis. NAD is crucial for various cellular processes, including energy metabolism, DNA repair, and cell signaling. The compound's ability to influence NAD levels can have significant implications for cellular health and disease management.

1. NAD Biosynthesis

Research indicates that this compound acts as a precursor in the NAD biosynthetic pathway. It can be converted into nicotinamide through enzymatic reactions involving nicotinamidases, which hydrolyze nicotinamide to produce nicotinic acid, thus replenishing NAD levels in cells .

2. Antioxidant Activity

Studies have shown that compounds related to nicotinaldehyde exhibit antioxidant properties. By modulating oxidative stress levels within cells, this compound may help protect against oxidative damage . This activity is particularly relevant in the context of neurodegenerative diseases and cancer, where oxidative stress plays a critical role.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various fields:

1. Cancer Research

Recent studies suggest that nicotinaldehyde derivatives may have anti-cancer properties. For instance, they can inhibit the proliferation of leukemia cells by preventing NAD depletion induced by chemotherapeutic agents like APO866 . This protective effect highlights the potential of this compound as an adjunct therapy in cancer treatment.

2. Neuroprotection

Given its antioxidant capabilities, there is potential for this compound to be developed as a neuroprotective agent. By reducing oxidative stress, it may mitigate neuronal damage associated with conditions such as Alzheimer's disease .

Case Studies

Several case studies have documented the effects of nicotinaldehyde derivatives on cellular health:

  • Leukemia Cell Studies : In vitro studies demonstrated that supplementation with nicotinaldehyde could counteract the cytotoxic effects of certain anti-leukemic drugs by maintaining intracellular NAD levels .
  • Inflammation Models : Research involving lipopolysaccharide (LPS)-induced inflammation showed that related compounds could significantly reduce pro-inflammatory cytokines like TNF-α and IL-6, indicating potential applications in managing inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Potential Application
NAD BiosynthesisPrecursor for NAD productionCancer therapy
Antioxidant EffectsReduces oxidative stressNeuroprotection
Anti-inflammatory PropertiesInhibits cytokine productionTreatment of inflammatory diseases

Properties

IUPAC Name

6-propan-2-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9-4-3-8(6-11)5-10-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPUXPJHVUROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.1 g of 5-hydroxymethyl-2-isopropylpyridine in 70 ml of chloroform, 20 g of active manganese dioxide is added, and the mixture is refluxed with stirring for 1 hour. The insoluble manganese dioxide is filtered off, and the filtrate is concentrated to give 3.7 g of crude 6-isopropyl-3-pyridinecarbaldehyde.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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